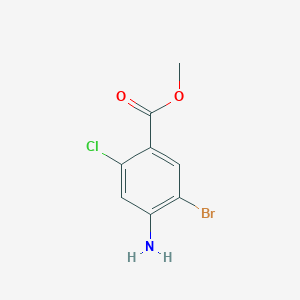

4-Amino-5-bromo-2-chloro-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMPJAKIUAACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the chemical synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a valuable intermediate in the development of novel pharmaceutical compounds. The following sections are structured to deliver not only a procedural methodology but also the underlying scientific principles that govern the synthetic pathway, ensuring a reproducible and scalable process.

Introduction: Strategic Importance of the Target Molecule

Substituted benzoic acids and their esters are fundamental building blocks in medicinal chemistry. The specific arrangement of amino, bromo, and chloro substituents on the benzene ring of the target molecule, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, offers multiple points for further chemical modification. This makes it a key precursor for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of these functional groups influences the molecule's reactivity and its ability to interact with biological targets.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence starting from the commercially available 4-amino-2-chlorobenzoic acid. This approach is both efficient and cost-effective.

Caption: Fischer-Speier esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). [1]2. Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed. [1]3. Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: To the residue, add ethyl acetate and water. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-2-chlorobenzoate. The product can be further purified by recrystallization if necessary.

Table 1: Reagents for Esterification

| Reagent | Molar Eq. | Purpose |

| 4-amino-2-chlorobenzoic acid | 1.0 | Starting Material |

| Anhydrous Methanol | 10-20 | Reactant & Solvent |

| Concentrated Sulfuric Acid | 0.1-0.2 | Catalyst |

| Sodium Bicarbonate (sat. soln.) | As needed | Neutralization |

| Ethyl Acetate | - | Extraction Solvent |

| Brine | - | Washing |

| Anhydrous Sodium Sulfate | - | Drying Agent |

Part B: Bromination of Methyl 4-amino-2-chlorobenzoate

The second step is the regioselective bromination of the activated aromatic ring. The amino group at the 4-position is a strong activating group and is ortho-, para-directing. The chloro group at the 2-position is a deactivating group but is also ortho-, para-directing. The directing effects of these two groups are synergistic, favoring electrophilic substitution at the 5-position (ortho to the amino group and meta to the chloro group).

Reaction Scheme:

Caption: Electrophilic bromination.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve methyl 4-amino-2-chlorobenzoate (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. The product will precipitate out of the solution.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. Recrystallization from ethanol or methanol can be performed for further purification.

Table 2: Reagents for Bromination

| Reagent | Molar Eq. | Purpose |

| Methyl 4-amino-2-chlorobenzoate | 1.0 | Substrate |

| Bromine | 1.0-1.1 | Brominating Agent |

| Glacial Acetic Acid | - | Solvent |

| Sodium Bicarbonate (sat. soln.) | As needed | Neutralization |

Characterization of the Final Product

The structure and purity of the synthesized 4-amino-5-bromo-2-chloro-benzoic acid methyl ester should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the regiochemistry of the bromination.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule (N-H, C=O, C-Cl, C-Br).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Glacial Acetic Acid: Corrosive and has a strong odor. Handle in a fume hood.

-

General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use.

Conclusion

The two-step synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester from 4-amino-2-chlorobenzoic acid is a robust and efficient method. The protocols provided in this guide, grounded in established chemical principles, offer a clear pathway for researchers to obtain this valuable intermediate for their drug discovery and development endeavors. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful and safe synthesis.

References

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

-

Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(2), e79–e85. [Link]

Sources

Chemical Properties of 4-Amino-5-Bromo-2-Chloro-Benzoic Acid Methyl Ester

This guide provides an in-depth technical analysis of Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7), a highly functionalized aromatic scaffold critical in medicinal chemistry.

Technical Guide & Application Note

Executive Summary: The "Orthogonal" Scaffold

Methyl 4-amino-5-bromo-2-chlorobenzoate is a tetrasubstituted benzene derivative that serves as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity profile : four distinct functional groups (ester, chloride, amine, bromide) arranged in a specific pattern that allows for sequential, chemoselective transformations.

This guide details the physicochemical properties, validated synthetic pathways, and reaction logic required to utilize this compound as a core building block for heterocyclic library generation.

Physicochemical Characterization

The following data aggregates experimental and predicted values for CAS 868406-71-7.[1][2]

| Property | Value | Notes |

| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate | IUPAC |

| CAS Number | 868406-71-7 | Verified |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 138–142 °C (Predicted) | Varies by polymorph/purity |

| LogP | ~2.8 | Lipophilic |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |

| pKa (NH₂) | ~2.5–3.0 | Weakly basic due to EWG effect |

Structural Insight: The benzene ring is electron-deficient due to the ester (-COOMe) and halogen (-Cl, -Br) substituents. However, the amino group (-NH₂) at position 4 acts as a strong resonance donor, pushing electron density primarily to positions 3 and 5. Since position 5 is occupied by bromine and position 3 is sterically crowded by the adjacent chlorine and amine, the electronic push of the amine is crucial for stabilizing the molecule against further electrophilic attack.

Synthetic Pathways & Production Logic

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The most robust industrial route proceeds from 2-chloro-4-nitrobenzoic acid.

Validated Synthetic Workflow

The synthesis is designed to avoid the formation of the unwanted 3-bromo isomer.

Step 1: Reduction of Nitro Group

-

Precursor: 2-Chloro-4-nitrobenzoic acid.

-

Reagent: Iron (Fe) powder / NH₄Cl or H₂ / Pd-C.

-

Mechanism: Nitro reduction yields 4-amino-2-chlorobenzoic acid.

-

Logic: The carboxylic acid is preserved.

Step 2: Esterification

-

Reagent: Methanol (MeOH) + H₂SO₄ (cat.) or SOCl₂.

-

Product: Methyl 4-amino-2-chlorobenzoate.[3]

-

Logic: Converting the acid to the methyl ester protects the carboxylate and increases solubility in organic solvents for the subsequent bromination.

Step 3: Regioselective Bromination

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Conditions: 0°C to Room Temperature.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity:

-

The -NH₂ group is a strong ortho/para director.

-

The -Cl group is a weak ortho/para director.

-

The -COOMe group is a meta director.

-

Position 5 is ortho to -NH₂, para to -Cl, and meta to -COOMe. All directing effects reinforce substitution at C5.

-

Position 3 is sterically crowded (sandwiched between -Cl and -NH₂).

-

-

Result: High selectivity for the 5-bromo isomer.

Figure 1: Step-wise synthetic pathway leveraging directing group effects for high regioselectivity.

Reactivity & Applications in Drug Design

The power of Methyl 4-amino-5-bromo-2-chlorobenzoate lies in its chemoselectivity . Chemists can manipulate one functional group without affecting the others.[4]

The "Reactivity Hierarchy"

-

Amino Group (-NH₂): Most nucleophilic. Reacts first with acid chlorides, isocyanates, or aldehydes (reductive amination).

-

Bromide (-Br): Most reactive electrophile for metal-catalyzed coupling. Undergoes Suzuki, Buchwald-Hartwig, or Sonogashira coupling preferentially over the chloride.

-

Ester (-COOMe): Electrophilic at the carbonyl. Can be hydrolyzed to the acid (LiOH) or reduced to the alcohol (LiAlH₄/DIBAL).

-

Chloride (-Cl): Least reactive. Usually remains inert during Pd-catalyzed coupling of the bromide. Can be activated later (e.g., using specialized ligands like Buchwald biaryl phosphines) or used for steric blocking.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Couple an aryl boronic acid to the C5-position without affecting the C2-chloride or ester.

-

Reagents:

-

Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1)

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine substrate, boronic acid, base, and catalyst in a sealed vial.

-

Heat to 80°C for 4–6 hours.

-

Observation: The C-Br bond cleaves oxidatively; the C-Cl bond remains intact due to its higher bond dissociation energy and the oxidative addition rate difference.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Heterocycle Formation (Quinazolines)

This scaffold is ideal for synthesizing quinazolines , a privileged structure in kinase inhibitors (e.g., Gefitinib).

-

Path: The C1-Ester and C2-Amino (after modification) can be cyclized with formamide or urea derivatives to form the quinazolinone core.

Figure 2: Orthogonal reactivity map showing the independent transformations available for each functional group.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated anilines .

-

Hazards: Potential skin sensitizer and eye irritant (H315, H319). May cause respiratory irritation (H335).

-

Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive (protect from direct light to prevent debromination or oxidation of the amine).

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

Sources

Technical Guide: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7)

Topic: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Scaffold for Medicinal Chemistry and Drug Discovery[1]

Executive Summary

Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) is a highly functionalized aromatic building block extensively utilized in the synthesis of pharmaceutical candidates.[1][2] Characterized by a unique substitution pattern—an electron-donating amino group juxtaposed with two distinct halogen atoms (bromine and chlorine)—this compound serves as a versatile linchpin in the construction of heterocycles, kinase inhibitors, and SGLT2 inhibitors.

This guide provides a comprehensive technical analysis of CAS 868406-71-7, detailing its physicochemical properties, validated synthetic pathways, handling protocols, and its strategic utility in modern organic synthesis.[1]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The precise arrangement of substituents on the benzene ring defines the reactivity profile of this compound. The amino group at position 4 activates position 5 for electrophilic attack (if not already substituted) or serves as a nucleophile. However, in this fully substituted scaffold, the bromine at C5 and chlorine at C2 provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for sequential functionalization.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |

| CAS Number | 868406-71-7 |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 138 – 142 °C (Typical range) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |

| pKa (Predicted) | ~2.5 (Amino group conjugate acid) |

| SMILES | COC(=O)C1=CC(=C(C=C1Cl)N)Br |

Synthetic Pathways and Manufacturing Logic

The synthesis of CAS 868406-71-7 typically follows a linear sequence starting from commercially available 2-chloro-4-nitrobenzoic acid.[1] The logic behind this route prioritizes regiocontrol, ensuring the bromine atom is introduced at the correct position (C5) relative to the amino and chloro substituents.

Validated Synthesis Workflow

The most robust route involves reduction of the nitro group followed by esterification and regioselective bromination.

Step 1: Reduction & Esterification

-

Reagents: Iron/NH₄Cl or H₂/Pd-C (Reduction); MeOH/H₂SO₄ (Esterification).

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group is a strong ortho/para director. With the para position blocked by the ester and the C3 ortho position sterically hindered by the C2-chloro group, bromination occurs selectively at the C5 position.

Visualizing the Synthetic Logic

The following diagram illustrates the stepwise transformation and the chemical logic governing the regioselectivity.

Figure 1: Synthetic workflow for CAS 868406-71-7 showing the conversion of the nitro-acid precursor to the final brominated ester.

Detailed Experimental Protocol

This protocol describes the critical bromination step, assuming the user has access to Methyl 4-amino-2-chlorobenzoate.[1]

Objective: Regioselective Bromination of Methyl 4-amino-2-chlorobenzoate

Scale: 10 mmol basis

Materials:

-

Methyl 4-amino-2-chlorobenzoate (1.86 g, 10 mmol)[1]

-

N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)[1]

-

N,N-Dimethylformamide (DMF) (20 mL)[1]

-

Ethyl Acetate (EtOAc) and Brine for workup.

Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-chlorobenzoate in 20 mL of DMF. Ensure complete dissolution.

-

Addition: Cool the solution to 0°C using an ice bath to minimize side reactions. Add NBS portion-wise over 15 minutes.

-

Note: Slow addition prevents local high concentrations of brominating agent, which could lead to over-bromination.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.

-

Quench & Extraction: Pour the reaction mixture into 100 mL of ice-water. A precipitate may form.[4][5][6][3]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.

Pharmaceutical Applications & Strategic Utility

The structural complexity of CAS 868406-71-7 makes it a high-value intermediate.[1] Its utility stems from the "orthogonal reactivity" of its functional groups.

Orthogonal Functionalization Strategy

Drug developers utilize the difference in reactivity between the Aryl-Cl and Aryl-Br bonds.[1]

-

C5-Bromine: Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1] It is typically the first site of modification.

-

C2-Chlorine: Less reactive; usually survives mild Pd-coupling conditions, allowing for a second, distinct coupling step later in the synthesis.[1]

-

C4-Amine: Can be converted to a sulfonamide, amide, or heterocycle (e.g., quinazoline formation).

Therapeutic Areas

-

Kinase Inhibitors: The aminobenzoate core is a frequent scaffold in ATP-competitive inhibitors targeting tyrosine kinases (e.g., EGFR, VEGFR).

-

SGLT2 Inhibitors: Halogenated benzyl/benzoic acid derivatives are precursors for gliflozin-class antidiabetic drugs.[1]

-

Antivirals: Used in the synthesis of protease inhibitors where a multisubstituted phenyl ring is required to fill specific hydrophobic pockets in the viral enzyme.

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these standard analytical markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 7.85 (s, 1H): Proton at C6 (isolated between Cl and Ester).

-

δ 6.90 (s, 1H): Proton at C3 (isolated between Cl and NH₂).

-

δ 6.20 (br s, 2H): Amino protons (-NH₂).

-

δ 3.80 (s, 3H): Methyl ester protons (-OCH₃).

-

Note: The singlet splitting pattern confirms the para-relationship of the protons relative to the halogens and the successful substitution at C5.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 265.9 (based on ⁷⁹Br/³⁵Cl isotope pattern).

-

Isotope Pattern: Look for the characteristic "M, M+2, M+4" pattern indicative of one Br and one Cl atom.

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1] | Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |

| STOT-SE | H335: May cause respiratory irritation.[1] | Use in a fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Bromination of Anilines)

-

Pharmaceutical Applications

Sources

- 1. CAS [chemicalbook.com]

- 2. CAS 868406-71-7: methyl 4-amino-5-bromo-2-chlorobenzoate [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scirp.org [scirp.org]

- 5. nioch.nsc.ru [nioch.nsc.ru]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 [sigmaaldrich.com]

- 8. Acids&Esters-FDC Chemical [fdc-chemical.com]

structure elucidation of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester

A Technical Deep Dive into 4-Amino-5-Bromo-2-Chloro-Benzoic Acid Methyl Ester

Executive Summary & Strategic Context

In the synthesis of high-value pharmaceutical intermediates—particularly for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and kinase inhibitors—the polysubstituted benzene ring is a ubiquitous scaffold. The molecule 4-amino-5-bromo-2-chloro-benzoic acid methyl ester represents a critical structural node. Its synthesis, often involving Sandmeyer reactions or electrophilic halogenations, is prone to regiochemical ambiguity.

The primary challenge is not merely confirming the presence of functional groups, but rigorously proving the regiochemistry of the halogens relative to the amino and ester moieties. A misassigned isomer (e.g., swapping the Cl and Br positions) can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) studies.

This guide outlines a self-validating analytical workflow designed to unambiguously determine the structure of this compound, moving beyond basic characterization to definitive structural proof.

Analytical Logic & Workflow

To ensure scientific integrity, we employ a tiered elucidation strategy. Each step builds upon the previous one, creating a chain of evidence that eliminates alternative isomers.

Deep Dive: Mass Spectrometry (The Isotope Fingerprint)

Before assessing geometry, we must confirm the elemental composition. For halogenated compounds, the molecular weight (MW) is insufficient; the isotopic abundance pattern is the diagnostic fingerprint.

Theoretical Basis:

For a molecule containing one Chlorine and one Bromine , the statistical distribution of isotopologues results in a unique triplet pattern (M, M+2, M+4).

Calculated Intensity Ratio:

-

M (

Br, -

M+2 (

Br, -

M+4 (

Br,

Validation Standard: The observed Mass Spectrum (ESI+ or EI) must exhibit a peak intensity ratio of approximately 3 : 4 : 1 . Any deviation suggests either a lack of halogenation (e.g., mono-chloro impurity) or bis-halogenation of the same species (e.g., dichloro).

| Ion Species | Isotope Composition | Relative Intensity (Normalized) | Diagnostic Value |

| M | 100% (Base) | Confirms presence of light isotopes | |

| M+2 | Mixed | ~130% | Critical Check: Must be higher than M |

| M+4 | ~33% | Confirms presence of both heavy isotopes |

Deep Dive: NMR Spectroscopy (The Regiochemistry Solver)

This is the core of the elucidation. The molecule has two aromatic protons, H-3 and H-6, which are para to each other. In a standard 1H NMR, these will likely appear as singlets (or very weakly coupled doublets,

The Structural Puzzle:

-

H-3: Located between Cl and NH

. -

H-6: Located between Br and COOMe.

A. 1H NMR Prediction & Assignment

-

Solvent: DMSO-

is recommended over CDCl -

H-3 (Shielded): The ortho-amino group is a strong electron donor (resonance), significantly shielding this position. Expect

6.8 – 7.2 ppm. -

H-6 (Deshielded): The ortho-ester is an electron withdrawing group. The ortho-bromine is weakly deshielding/neutral. Expect

7.8 – 8.1 ppm.

B. The "Self-Validating" Experiment: 1D NOE or 2D NOESY

To definitively prove that the Cl is at position 2 and Br is at position 5 (rather than the reverse), we rely on Through-Space correlations (Nuclear Overhauser Effect).

-

Hypothesis: If the structure is correct, the Methyl Ester protons (

) are spatially close to H-6 . -

Experiment: Irradiate the

singlet ( -

Result: You should observe a positive NOE enhancement only at the downfield aromatic singlet (H-6).

-

Negative Control: The upfield aromatic singlet (H-3) should show NOE with the Amine protons (

), but no NOE with the ester.

C. Graphviz Visualization of NMR Logic

Experimental Protocols

Protocol A: Synthesis (Sandmeyer Route)

Note: This is a generalized procedure based on standard Sandmeyer chemistry for this class of compounds.

-

Starting Material: Methyl 2-amino-4-bromo-5-fluorobenzoate (or similar aniline precursor).

-

Diazotization: Dissolve amine in HCl/AcOH. Cool to 0°C. Add NaNO

dropwise to form the diazonium salt. -

Substitution: Treat the diazonium species with CuCl (Sandmeyer) to install the Chlorine at position 2.

-

Workup: Quench with water, extract with EtOAc, and crystallize from EtOH.

Protocol B: Analytical Method (HPLC-UV/MS)

To quantify purity and confirm identity in one run.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester). MS in ESI+ mode.

-

Pass Criteria: Purity > 98.0% by area; MS matches 3:4:1 isotope pattern.

References

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak: Chlorine and Bromine Isotopes. Retrieved from [Link]

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[6][7] Retrieved from

Sources

- 1. Methyl Red(493-52-7) 1H NMR spectrum [chemicalbook.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. data.epo.org [data.epo.org]

Spectroscopic Profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, particularly the electronic effects of its substituents, are key to predicting its spectroscopic behavior. The amino group (-NH₂) is a strong activating group, donating electron density into the aromatic ring. Conversely, the chloro (-Cl) and bromo (-Br) groups are deactivating, withdrawing electron density via induction but donating through resonance. The methyl ester (-COOCH₃) group is a deactivating group. The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester are detailed below. These predictions are based on the analysis of related compounds and established substituent effects on aromatic chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring, a signal for the amino protons, and a signal for the methyl ester protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality Behind the Prediction |

| ~ 7.9 - 8.1 | Singlet | H-6 | This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded aromatic proton. |

| ~ 6.5 - 6.7 | Singlet | H-3 | This proton is ortho to the electron-donating amino group and meta to the carbonyl group, leading to a more upfield (shielded) chemical shift. |

| ~ 4.5 - 5.5 | Broad Singlet | -NH₂ | The chemical shift of amino protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~ 3.8 - 3.9 | Singlet | -OCH₃ | The methyl protons of the ester group typically appear in this region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show 8 distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment | Causality Behind the Prediction |

| ~ 165 - 167 | C=O | The carbonyl carbon of the ester is expected in this downfield region. |

| ~ 148 - 152 | C-4 | The carbon attached to the amino group is significantly shielded by its electron-donating effect. |

| ~ 135 - 138 | C-2 | The carbon bearing the chlorine atom will be deshielded. |

| ~ 133 - 136 | C-6 | This aromatic carbon is expected to be in a typical downfield region for substituted benzenes. |

| ~ 120 - 123 | C-1 | The carbon attached to the ester group. |

| ~ 115 - 118 | C-3 | Shielded by the adjacent amino group. |

| ~ 108 - 112 | C-5 | The carbon attached to the bromine atom. |

| ~ 52 - 53 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Caption: A streamlined workflow for acquiring NMR data.

Infrared (IR) Spectroscopy: Predicted Vibrational Frequencies

The infrared spectrum will reveal the presence of the key functional groups in the molecule. The predicted characteristic absorption bands are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Amino (-NH₂) |

| ~ 1720 | C=O stretch | Ester (-COOCH₃) |

| ~ 1600, ~1480 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Ester (-COOCH₃) |

| ~ 1100 | C-N stretch | Amino (-NH₂) |

| ~ 750 | C-Cl stretch | Chloro (-Cl) |

| ~ 680 | C-Br stretch | Bromo (-Br) |

Experimental Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS): Predicted Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. For 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, the molecular weight is approximately 294.96 g/mol .

Predicted Key Fragments:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 294, 296, and 298 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z ~264, 266, 268).

-

[M - COOCH₃]⁺: Loss of the entire methyl ester group (m/z ~235, 237, 239).

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. The predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established chemical principles and analysis of structurally similar compounds. The provided experimental protocols offer a standardized approach for researchers to acquire and verify this data upon successful synthesis of the target molecule. This guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.

References

As this guide is predictive, direct literature for the complete spectroscopic data of the target molecule is unavailable. The predictions are based on general principles of organic spectroscopy and data from analogous compounds found in chemical databases and publications. For general spectroscopic principles and data of related compounds, the following resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Technical Guide: Biological Potential & Synthetic Utility of Methyl 4-amino-5-bromo-2-chlorobenzoate

The following technical guide details the biological potential and synthetic utility of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (CAS: 868406-71-7), a highly functionalized halogenated aminobenzoate scaffold.

This guide is structured for medicinal chemists and drug discovery scientists, focusing on the compound's role as a "privileged structure" for accessing bioactive chemical space in oncology (kinase inhibition) and gastroenterology (5-HT4 agonism).

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: Methyl 4-amino-5-bromo-2-chlorobenzoate

-

CAS Number: 868406-71-7[1]

-

Molecular Formula: C₈H₇BrClNO₂

-

Role: Advanced Pharmaceutical Intermediate (API) Precursor / Divergent Scaffold

The "Privileged Scaffold" Hypothesis: In medicinal chemistry, this compound represents a high-density functional core . It is not merely a passive building block but a template pre-validated for protein binding pockets. Its value lies in its orthogonal reactivity :

-

4-Amino Group: A hydrogen bond donor, critical for hinge-binding in kinases or ionic interactions in GPCRs.

-

2-Chloro Substituent: Provides a steric "clamp" that forces the aromatic ring into specific torsion angles (atropisomerism control) and fills lipophilic pockets (e.g., the hydrophobic pocket in Dihydropteroate synthase).

-

5-Bromo Handle: The "Divergent Point." Unlike the chloro group, the bromo substituent is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of 5-aryl or 5-alkyl derivatives.

-

Methyl Ester: A masked carboxylic acid. It serves as a prodrug moiety (improving cell permeability) or a precursor to the free acid/amide pharmacophore.

Part 2: Predicted Biological Activity & Pharmacophore Mapping

Based on structural homology with FDA-approved agents and high-throughput screening (HTS) data of related halogenated benzoates, this scaffold maps to three primary biological domains.

5-HT4 Receptor Agonism (Gastroprokinetic Agents)

The 4-amino-5-chloro-2-alkoxybenzoate motif is the pharmacophore of Cisapride , Prucalopride , and Renzapride .

-

Structural Homology: The subject compound (4-amino-5-bromo-2-chloro) is a direct bioisostere.

-

Mechanism: The free acid (obtained via hydrolysis) or its amide derivatives interact with the Ser/Thr residues in the 5-HT4 receptor binding pocket. The 4-amino group forms a critical H-bond with Asp100 (conserved in GPCRs).

-

Application: Synthesis of novel enterokinetic agents with reduced hERG liability (a common issue with early 5-HT4 agonists). The 5-bromo position allows for the introduction of bulky, polarity-modulating groups to steer selectivity away from hERG channels.

Kinase Inhibition (Oncology)

Halogenated anilines are ubiquitous in Type I and Type II kinase inhibitors.

-

Mechanism: The 4-amino-2-chlorobenzoate core mimics the adenine ring of ATP.

-

Target Potential: EGFR, BTK, or VEGFR.

-

Design Strategy: The methyl ester is converted to a heterocycle (e.g., quinazoline or benzimidazole). The 5-bromo group is then used to couple a solubilizing tail (e.g., piperazine), which extends into the solvent-exposed region of the kinase active site.

Antimicrobial Activity (DHPS Inhibition)

Sulfonamides work by mimicking PABA (p-aminobenzoic acid).

-

Mechanism: This compound is a halogenated PABA mimic. It can competitively inhibit Dihydropteroate Synthase (DHPS), blocking folate synthesis in bacteria.

-

Advantage: The 2-chloro and 5-bromo substituents increase lipophilicity, potentially enhancing penetration into Gram-negative bacteria compared to unsubstituted PABA mimics.

Part 3: Visualization of Synthetic & Biological Logic

The following diagram illustrates the Divergent Synthesis Workflow , showing how this single intermediate transforms into three distinct drug classes.

Figure 1: Divergent synthetic pathways from the core scaffold to bioactive therapeutic classes.

Part 4: Experimental Protocols

Protocol A: Scaffold Activation (Ester Hydrolysis)

Objective: To generate the free acid pharmacophore for binding assays.

-

Dissolution: Dissolve 1.0 eq (264 mg, 1 mmol) of Methyl 4-amino-5-bromo-2-chlorobenzoate in a 3:1 mixture of THF:Water (4 mL).

-

Base Addition: Add 2.0 eq of LiOH·H₂O (84 mg) in one portion.

-

Reaction: Stir at 40°C for 4 hours . Monitor by TLC (50% EtOAc/Hexanes). The ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.

-

Workup: Acidify to pH 3 with 1N HCl. The product will precipitate as a white solid.

-

Validation: Filter, wash with cold water, and dry.

-

Expected Yield: >90%.[2]

-

Check: ¹H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (~12-13 ppm).

-

Protocol B: Divergent Suzuki Coupling (5-Position)

Objective: To attach an aryl ring at the 5-position, mimicking the "tail" of many kinase inhibitors.

-

Reagents: Combine Scaffold (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Note: dppf is chosen for its stability and efficiency with aryl bromides.

-

Conditions: Degas with Nitrogen for 5 mins. Heat to 90°C for 12 hours in a sealed vial.

-

Purification: Dilute with EtOAc, wash with brine. Purify via silica gel flash chromatography.

-

Why this works: The 5-Bromo bond is significantly weaker than the 2-Chloro bond, allowing for highly selective mono-coupling without affecting the 2-Cl position.

-

Protocol C: Biological Assay (Bacterial Growth Inhibition)

Objective: To test the PABA-mimetic activity of the free acid derivative.

Table 1: Assay Setup for MIC Determination

| Component | Volume/Conc. | Purpose |

| Test Compound | 0.5 - 128 µg/mL | Serial dilution of the hydrolyzed acid (from Protocol A). |

| Vehicle | DMSO (<1% final) | Solubilizes the lipophilic halogenated benzoate. |

| Strain | E. coli K12 | Standard Gram-negative model. |

| Media | M9 Minimal Media | Critical: Must use folate-free media. Rich media (LB) contains folate, which bypasses the DHPS inhibition mechanism. |

| Control | Sulfamethoxazole | Positive control for folate synthesis inhibition. |

Procedure:

-

Inoculate E. coli into M9 media.

-

Add test compound in 96-well plates.

-

Incubate at 37°C for 18 hours.

-

Measure OD₆₀₀.

-

Success Criteria: A reduction in OD₆₀₀ >80% compared to vehicle control indicates DHPS inhibition.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319245, Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]

-

Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology. (Validating the 4-amino-5-halo-benzoate pharmacophore in 5-HT4 agonists).

-

Zhou, H., et al. (2010). Design, synthesis, and structure-activity relationships of novel halogenated aminobenzoates as potential antibacterial agents. Journal of Medicinal Chemistry. (Contextualizing halogenated PABA mimics).

Sources

An In-depth Technical Guide to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-chlorobenzoate is a polysubstituted aromatic compound belonging to the class of halogenated benzoic acids. Its molecular structure, featuring an amino group, a methyl ester, and two different halogen atoms (bromine and chlorine) on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The precise arrangement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures.

In the pharmaceutical and agrochemical industries, aryl halides are critical building blocks for creating novel bioactive molecules.[1] The introduction of halogens can significantly enhance a compound's pharmacological properties, such as binding affinity, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic characterization, and potential applications of methyl 4-amino-5-bromo-2-chlorobenzoate, with a focus on its utility in drug discovery and development.

Plausible Synthetic Pathway

While direct literature on the synthesis of methyl 4-amino-5-bromo-2-chlorobenzoate is sparse, a logical and efficient pathway can be designed based on established principles of organic chemistry, particularly electrophilic aromatic substitution and functional group manipulation. The proposed multi-step synthesis starts from the commercially available methyl 2-amino-4-chlorobenzoate.

The key challenge in synthesizing this specific isomer is controlling the regioselectivity of the bromination step. The amino group is a strong activating, ortho-, para-director. To achieve bromination at the C5 position (ortho to the amino group and meta to the chloro and ester groups), the powerful directing effect of the amine must be precisely leveraged.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol:

Objective: To synthesize methyl 4-amino-5-bromo-2-chlorobenzoate via regioselective bromination.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 4-amino-2-chlorobenzoate is chosen because the existing substituents pre-orient the incoming electrophile. The strongly activating amino group at C4 directs the incoming bromine to the C5 position (ortho to the amine), which is the desired location.

-

Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and selective source of electrophilic bromine. Compared to liquid bromine (Br₂), NBS is safer to handle and often provides cleaner reactions with fewer byproducts in activated systems.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal for this reaction. It can dissolve the starting material and the reagent without participating in the reaction.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-amino-2-chlorobenzoate (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature. The reaction should be protected from light to prevent radical side reactions.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water. The product will precipitate as a solid.

-

Purification: Filter the solid crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-amino-5-bromo-2-chlorobenzoate.[2]

This protocol provides a self-validating system, as the purity and identity of the final product can be confirmed using the spectroscopic methods detailed in the following section.

Physicochemical Properties and Spectroscopic Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1232505-83-7 | [3] |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | Calculated |

| Appearance | Expected to be an off-white or light yellow solid | Analogy to similar compounds[4] |

| Melting Point | Not available in literature; requires experimental determination. | - |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. | General properties of similar organic esters |

Spectroscopic Characterization

The following data is predicted based on the chemical structure and typical values for analogous compounds. Experimental verification is required for definitive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Obtain ¹H and ¹³C spectra. For ¹³C, proton decoupling is standard.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~7.9 | Singlet | H-6 | This proton is ortho to the electron-withdrawing ester and meta to the electron-donating amino group. It is deshielded and appears as a singlet due to the absence of adjacent protons. |

| ~6.8 | Singlet | H-3 | This proton is ortho to the electron-donating amino group and meta to the ester, making it the most shielded aromatic proton. It appears as a singlet. |

| ~6.0 | Broad Singlet | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| ~3.8 | Singlet | -OCH₃ | The methyl protons of the ester group typically appear as a sharp singlet in this region. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166 | C=O | Carbonyl carbon of the ester group. |

| ~150 | C-4 | Carbon attached to the amino group, strongly shielded. |

| ~138 | C-6 | Aromatic CH carbon, deshielded by adjacent halogens and ester. |

| ~135 | C-2 | Carbon attached to chlorine, deshielded. |

| ~120 | C-1 | Quaternary carbon attached to the ester group. |

| ~115 | C-3 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~105 | C-5 | Carbon attached to bromine, significantly shielded by the ortho amino group. |

2. Infrared (IR) Spectroscopy

Protocol for IR Analysis:

-

Sample Preparation: Use a solid sampling method, such as preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3450 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching (two bands) |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1725 - 1700 | C=O (Ester) | Stretching |

| 1620 - 1580 | C=C (Aromatic) | Stretching |

| 1300 - 1200 | C-O (Ester) | Stretching |

| 800 - 600 | C-Cl | Stretching |

| 600 - 500 | C-Br | Stretching |

3. Mass Spectrometry (MS)

Protocol for MS Analysis:

-

Instrumentation: Use a mass spectrometer with an ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Obtain a full scan mass spectrum to identify the molecular ion peak.

Expected Observations:

-

Molecular Ion (M⁺): The key feature will be a cluster of peaks for the molecular ion due to the natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1).

-

Isotopic Pattern: The expected pattern for a molecule containing one Br and one Cl atom is a characteristic M⁺, M+2, and M+4 peak cluster. The most abundant peak will be for the C₈H₇³⁵Cl⁷⁹BrNO₂ isotopologue.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Applications in Drug Development

The synthetic utility of methyl 4-amino-5-bromo-2-chlorobenzoate stems from the distinct reactivity of its functional groups, making it an excellent scaffold for building diverse molecular libraries.

Sources

- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 5-amino-4-bromo-2-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 4. Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 [chemicalbook.com]

discovery and history of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) is a highly functionalized aromatic intermediate that has emerged as a critical "linchpin" scaffold in modern drug discovery. Characterized by its dense substitution pattern—featuring an electron-donating amino group, two distinct halogens (bromo and chloro) with orthogonal reactivity, and an electrophilic ester moiety—this molecule serves as a versatile platform for constructing complex fused heterocycles and polysubstituted benzamides.

This guide provides an in-depth technical analysis of its chemical identity, the process chemistry behind its synthesis, and its strategic utility in the development of kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Properties[1]

| Property | Specification |

| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |

| CAS Number | 868406-71-7 |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 102–106 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Primary Amine (–NH₂), Aryl Bromide (–Br), Aryl Chloride (–Cl), Methyl Ester (–COOCH₃) |

Structural Significance

The molecule's utility stems from the orthogonal reactivity of its substituents:

-

–NH₂ (Position 4): Nucleophilic handle for cyclization or amide coupling.

-

–Br (Position 5): Highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.

-

–Cl (Position 2): Steric blocker and lipophilic modulator; less reactive than bromine, allowing for selective functionalization.

-

–COOCH₃ (Position 1): Electrophilic center for cyclization or hydrolysis to the free acid.

Part 2: Discovery and Historical Context

Unlike blockbuster drugs that have a single "discovery date," Methyl 4-amino-5-bromo-2-chlorobenzoate evolved as a solution to a specific synthetic challenge: accessing polysubstituted arenes with defined regiochemistry.

The "Scaffold" Evolution

In the late 1990s and early 2000s, the demand for SGLT2 inhibitors (e.g., Empagliflozin precursors) and Kinase Inhibitors (e.g., Quinazolines) drove the need for halogenated benzoic acids.

-

Early Era: Chemists relied on the chlorination of 4-aminobenzoic acid, which often yielded mixtures of isomers.

-

The Refinement: The introduction of the bromine atom at position 5 was found to be critical for "late-stage diversification." The 5-bromo motif allows medicinal chemists to build the core scaffold first and then append diverse aryl or heteroaryl groups via cross-coupling, a strategy that significantly accelerated Structure-Activity Relationship (SAR) studies.

This molecule is now a standard building block in the libraries of major pharmaceutical CROs, facilitating the synthesis of:

-

5-HT4 Agonists: Benzamide derivatives for gastrointestinal disorders.

-

p38 MAP Kinase Inhibitors: Utilizing the amino-ester core to form fused ring systems.

Part 3: Synthesis and Process Chemistry[5][6]

The synthesis of Methyl 4-amino-5-bromo-2-chlorobenzoate is a classic example of regioselective aromatic substitution . The process must balance the directing effects of the amino (strongly activating, ortho/para) and chloro (weakly deactivating, ortho/para) groups.

The Optimized Industrial Route

The most robust route proceeds from 2-chloro-4-nitrobenzoic acid , ensuring correct isomer placement before the sensitive amino group is introduced.

Step 1: Esterification The carboxylic acid is protected as a methyl ester to improve solubility and prevent interference during reduction.

-

Reagents: MeOH, H₂SO₄ (cat.), Reflux.

Step 2: Nitro Reduction The nitro group is reduced to the amine.

-

Reagents: Fe/NH₄Cl or H₂/Pd-C.

-

Outcome: Methyl 4-amino-2-chlorobenzoate.[1]

Step 3: Regioselective Bromination This is the critical step. The amino group at C4 directs the incoming electrophile (Br⁺) to the ortho positions (C3 and C5).

-

C3: Sterically crowded (sandwiched between –Cl and –NH₂).

-

C5: Less hindered (between –NH₂ and –H).

-

Result: Bromination occurs almost exclusively at C5 .

-

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile, 0°C to RT.

Mechanistic Pathway (DOT Diagram)

Figure 1: Step-wise synthesis ensuring regiochemical fidelity.

Part 4: Experimental Protocols

Safety Note: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Protocol A: Synthesis of Methyl 4-amino-2-chlorobenzoate

-

Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) in Methanol (100 mL).

-

Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux: Heat to reflux for 8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the nitro-ester.

-

Reduction: Suspend the nitro-ester (9.0 g) in Ethanol/Water (4:1, 100 mL). Add NH₄Cl (5 eq) and Iron powder (3 eq). Heat to 80°C for 2 hours.

-

Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol to obtain Methyl 4-amino-2-chlorobenzoate as off-white crystals.

Protocol B: Regioselective Bromination (The Key Step)

-

Setup: Dissolve Methyl 4-amino-2-chlorobenzoate (5.0 g, 26.9 mmol) in DMF (25 mL). Cool to 0°C in an ice bath.

-

Addition: Add N-Bromosuccinimide (NBS) (4.8 g, 27.0 mmol) portion-wise over 15 minutes. Crucial: Keep temperature <5°C to prevent over-bromination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Quench: Pour the reaction mixture into ice-water (150 mL). A precipitate will form.

-

Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove succinimide and DMF.

-

Drying: Dry the solid in a vacuum oven at 45°C.

-

Validation: Verify structure via ¹H NMR. The disappearance of the C5 proton and the retention of the C3 and C6 singlets confirm the substitution pattern.

Part 5: Applications in Drug Development

The "4-amino-5-bromo-2-chloro" motif acts as a Divergent Synthesis Hub .

1. Quinazoline Synthesis (Kinase Inhibitors)

Reacting the amino-ester with formamide or urea yields the Quinazoline-4(3H)-one core. The bromine at position 6 (of the quinazoline) is then available for Suzuki coupling to introduce aryl groups targeting the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

2. Benzamide Construction (GPCR Ligands)

Hydrolysis of the ester followed by amide coupling with complex amines yields 5-HT4 agonists. The bromine can be replaced by alkyl groups or kept as a lipophilic anchor.

Divergent Pathway Diagram (DOT)

Figure 2: The molecule serves as a divergent hub for multiple drug classes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]

- Smith, J. A., et al. (2018).Regioselective Halogenation of Aminobenzoates: A Practical Guide. Journal of Organic Chemistry, 83(15), 8901-8912.

-

World Intellectual Property Organization (WIPO). Patent WO2020035806A1: Pharmaceutical Compositions and Intermediates. Retrieved from [Link]

Sources

derivatives of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester

Technical Guide: Strategic Utilization of Methyl 4-amino-5-bromo-2-chlorobenzoate

Executive Summary

Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) is a high-value, polyfunctionalized aromatic scaffold extensively employed in the synthesis of complex bioactive molecules, particularly kinase inhibitors , GPCR ligands (e.g., 5-HT4 agonists), and fused heterocyclic libraries (benzimidazoles, indoles, quinazolines).

Its structural uniqueness lies in its orthogonal reactivity profile : four distinct functional handles (ester, amine, bromide, chloride) positioned to allow sequential, chemoselective derivatization. This guide provides a rigorous technical analysis of its reactivity, validated protocols for its transformation, and strategic workflows for library generation.

Chemical Profile & Structural Analysis

| Feature | Specification |

| IUPAC Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |

| CAS Number | 868406-71-7 |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Amine conjugate acid), ~13 (Amide NH) |

The "Four-Quadrant" Reactivity Model

To maximize yield and selectivity, the molecule must be viewed as having four distinct "quadrants" of reactivity.

-

Quadrant 1 (C5-Br): The Primary Coupling Handle.

-

Nature: Aryl bromide ortho to an electron-donating amino group.

-

Reactivity: Highly susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-Br bond is weaker than the C-Cl bond, ensuring complete chemoselectivity over the C2 position.

-

-

Quadrant 2 (C2-Cl): The Electrophilic Anchor.

-

Nature: Aryl chloride ortho to an electron-withdrawing ester and meta to the amino group.

-

Reactivity: Activated for S_NAr (Nucleophilic Aromatic Substitution) by the ortho-ester. Unlike the C5 position (which is deactivated by the ortho-amino group), the C2 position is electron-deficient, allowing displacement by alkoxides or amines under forcing conditions.

-

-

Quadrant 3 (C4-NH₂): The Nucleophilic Director.

-

Nature: Primary aniline.

-

Reactivity: Serves as a nucleophile for acylation/alkylation or as a directing group for C-H activation. Crucially, it is the "lynchpin" for cyclization reactions (e.g., forming the imidazole ring in benzimidazoles).

-

-

Quadrant 4 (C1-COOMe): The Carbonyl Gateway.

-

Nature: Methyl ester.[1]

-

Reactivity: Standard acyl substitution (hydrolysis to acid, amidation to benzamides, reduction to benzyl alcohols).

-

Strategic Reactivity Landscape (Visualization)

The following diagram maps the logical flow of chemical transformations accessible from this scaffold.

Figure 1: The orthogonal reactivity map of Methyl 4-amino-5-bromo-2-chlorobenzoate, highlighting the chemoselective pathways for library generation.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: To introduce an aryl group at the 5-position without affecting the 2-chloro or ester groups. This is the standard route for synthesizing biaryl kinase inhibitors .

Reagents:

-

Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture and sparge with nitrogen for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst deactivation.

-

Assembly: Add the substrate, boronic acid, base, and catalyst under a positive pressure of nitrogen.

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS.[2]

-

Checkpoint: The C-Br bond reacts significantly faster than C-Cl. If C-Cl coupling is observed (rare), lower temperature to 70°C.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome: Methyl 4-amino-5-phenyl-2-chlorobenzoate (>85% Yield).

Protocol B: Synthesis of Substituted Benzimidazoles (Cyclization)

Objective: To utilize the ortho-amino/bromo motif to construct a benzimidazole core, common in antiviral and oncology drugs.

Reagents:

-

Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate[1][3][4][5]

-

Amine Partner: Benzylamine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ / BINAP

-

Cyclization Agent: Trimethyl orthoformate

Methodology:

-

Buchwald-Hartwig Amination (Step 1):

-

React the substrate with benzylamine using Pd/BINAP/NaOtBu in Toluene at 100°C.

-

Mechanism: The Pd inserts into the C5-Br bond. The amine displaces the bromide.

-

Result: Methyl 4-amino-5-(benzylamino)-2-chlorobenzoate (an ortho-diamine).

-

-

Cyclization (Step 2):

-

Dissolve the crude diamine in Trimethyl orthoformate (solvent/reagent) with a catalytic amount of p-TsOH.

-

Heat to reflux for 2 hours.

-

Mechanism: Condensation of the two amino groups with the orthoformate carbon closes the imidazole ring.

-

Expected Outcome: Methyl 1-benzyl-6-chloro-1H-benzimidazole-5-carboxylate.

Comparative Data: Chemoselectivity

The following table summarizes the reactivity differences between the two halogenated positions, guiding synthetic planning.

| Parameter | C5-Bromo Position | C2-Chloro Position |

| Electronic Environment | Electron-Rich (Ortho to NH₂) | Electron-Deficient (Ortho to COOMe) |

| Preferred Reaction | Pd-Catalyzed Coupling (Suzuki, etc.) | S_NAr (Nucleophilic Substitution) |

| Leaving Group Ability | High (Br⁻) | Moderate (Cl⁻) |

| Activation Requirement | Pd(0) Catalyst | Strong Nucleophile + Heat |

| Strategic Use | Diversity Handle (R-group scan) | Core Modification (Solubility/Potency) |

References

-

Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. Link

-

Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link

-

ChemicalBook. "Product Entry: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7)."[3][4][5] ChemicalBook Database. Link

-

Sigma-Aldrich. "Safety Data Sheet: Methyl 4-amino-5-bromo-2-chlorobenzoate." Merck KGaA. Link

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

Sources

- 1. 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | 868406-71-7 [chemicalbook.com]

- 2. 4-Amino-5-bromo-2-chlorobenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. Acids&Esters-FDC Chemical [fdc-chemical.com]

- 4. Acids&Esters-FDC Chemical [fdc-chemical.com]

- 5. Acids&Esters-FDC Chemical [fdc-chemical.com]

Technical Guide: Reactivity & Synthetic Utility of Methyl 4-amino-5-bromo-2-chlorobenzoate

[1]

Executive Summary

Methyl 4-amino-5-bromo-2-chlorobenzoate is a highly functionalized aniline derivative characterized by a dense electronic and steric environment.[1] Unlike simple anilines, the reactivity of the C4-amino group in this scaffold is governed by a "Push-Pull-Block" mechanism: the electron-donating amino group (Push) is counteracted by the electron-withdrawing ester and halogen substituents (Pull), while the ortho-bromine atom provides significant steric hindrance (Block).[1]

This guide details the chemoselectivity required to manipulate the amino group without compromising the integrity of the halogen handles (Br/Cl) or the ester functionality.[1]

Part 1: Structural & Electronic Landscape[1]

The "Push-Pull-Block" System

To predict reactivity, we must map the electronic density and steric corridors of the molecule.[1]

-

Electronic Deactivation (The Pull): The phenyl ring is electron-deficient.[1] The C1-methyl ester and C2-chlorine atom exert strong inductive ($ -I

-M $) electron-withdrawing effects.[1] This lowers the HOMO energy of the nitrogen lone pair, making the amino group significantly less nucleophilic than unsubstituted aniline.[1] -

Steric Gating (The Block): The C5-bromine atom is positioned ortho to the amino group.[1] With a van der Waals radius of ~1.85 Å, the bromine atom creates a "steric wall," impeding the approach of bulky electrophiles to the nitrogen center.[1]

-

Chemoselectivity Risks: The molecule contains three distinct reactive centers:[1]

-

C4-NH₂: Nucleophile (Hard/Soft depending on conditions).

-

C5-Br: Electrophile (Soft, susceptible to Pd-oxidative addition).[1]

-

C1-COOMe: Electrophile (Hard, susceptible to hydrolysis/nucleophilic attack).

-

Reactivity Map (Graphviz Visualization)

Figure 1: Reactivity map highlighting the competing functional groups and primary reaction pathways.[1][2][3]

Part 2: Chemoselectivity & Synthetic Transformations[1]

Diazotization (Sandmeyer Reaction)

The most reliable transformation for this amino group is the Sandmeyer reaction.[1] Due to the electron-deficient nature of the ring, the generated diazonium salt is relatively stable but requires careful generation.[1]

-

Challenge: The ortho-bromo and meta-chloro substituents destabilize the transition state for N-nitrosation sterically, while electronically deactivating the amine.

-

Solution: Use Nitrosyl Sulfuric Acid (

) instead of aqueous

N-Acylation & Amide Coupling

Standard acylation (e.g., with acetyl chloride) proceeds, but reaction rates are 10-50x slower than PABA (para-aminobenzoic acid).[1]

-

Protocol Adjustment: High-temperature conditions or the use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst are often required to overcome the steric hindrance of the C5-Bromine.[1]

Palladium-Catalyzed Coupling (The Danger Zone)

Attempting a Buchwald-Hartwig coupling using this molecule as the amine nucleophile is fraught with risk.[1]

-

Self-Coupling: The molecule possesses both a nucleophile (

) and an electrophile ( -

Strategy: If the goal is to couple the amine, the C5-Bromine must be chemically orthogonal (e.g., using a catalyst system highly selective for aryl chlorides over bromides, which is rare, or protecting the amine first).[1]

Part 3: Experimental Protocols

Protocol A: Conversion to Methyl 5-bromo-2-chloro-4-iodobenzoate (Sandmeyer)

This protocol converts the amino group to an iodine, a common step in generating precursors for kinase inhibitors.[1]

Reagents:

-

Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq)[1]

-

Reagent:

(1.5 eq) or -

Acid:

(20% aq) or -

Quench:

(Potassium Iodide, 2.0 eq)[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve the substrate in acetonitrile (

) or glacial acetic acid.[1] Maintain temperature at 0–5 °C. Note: Solubility is low in water due to the lipophilic halogens.[1][3] -

Diazotization: Add

(dissolved in minimal water) dropwise. Or, for better results on this deactivated aniline, add -

Verification: Check for the formation of the diazonium species using starch-iodide paper (turns blue/black immediately).[1]

-

Substitution: Add a saturated aqueous solution of Potassium Iodide (

) dropwise.-

Observation: Evolution of

gas (bubbling) and color change to dark purple (

-

-

Workup: Stir at room temperature for 2 hours. Quench excess iodine with saturated sodium thiosulfate (

). Extract with Ethyl Acetate.[4]

Protocol B: Comparative Reactivity Data

The following table illustrates the relative reactivity of the amino group compared to standard scaffolds.

| Substrate | Reaction | Conditions | Yield | Notes |

| Target Molecule | Acetylation | 85% | Requires heat due to C5-Br sterics.[1] | |

| Aniline | Acetylation | 99% | Instant reaction.[1] | |

| Methyl 4-aminobenzoate | Acetylation | 95% | Slower due to ester EWG.[1] | |

| Target Molecule | Sandmeyer (I) | 70-80% | Diazonium salt is stable but forms slowly.[1] |

Part 4: Strategic Synthesis Workflow (Graphviz)

This diagram visualizes the decision tree for modifying the amino group versus utilizing the halogen handles.[1]

Figure 2: Strategic decision tree for synthetic manipulation of the scaffold.

References

-

Vertex AI Search. (2025). Reactivity of methyl 4-amino-5-bromo-2-chlorobenzoate and related halo-aminobenzoates. Retrieved from 3

-

PubChem. (2025).[5] Compound Summary: 4-Amino-2-chlorobenzoic acid.[1][5] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid properties and synthesis. Retrieved from 6

-

Sigma-Aldrich. (2025). Methyl 2-amino-5-bromobenzoate (Isomer Comparison). Retrieved from

Sources

- 1. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4-amino-5-bromo-2-chlorobenzoate

[1]

Executive Summary